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1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Researchers developing allopurinol analytical methods require authentic Impurity A for system suitability testing per BP/EP monographs. Generic alternatives lack the specified [4,3-d] regiochemistry, leading to different chromatographic retention and receptor binding profiles. This CAS 40769-81-1 provides: • BP-specified retention (~4.2 min) and resolution (≥3 from allopurinol) for HPLC system suitability • [4,3-d] scaffold enabling nanomolar hA2A AR affinity (Ki=3.62 nM) with 22-fold selectivity • N1-methyl derivatives with sub-nanomolar GI50 and in vivo antitumor efficacy. Procure with confidence for analytical QC and drug discovery.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 40769-81-1
Cat. No. B1370281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
CAS40769-81-1
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1NC(=O)NC2=O
InChIInChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
InChIKeyHUUOMBLAKHBLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: Overview & Procurement


1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1) is a fused bicyclic heterocyclic compound comprising pyrazole and pyrimidine rings, with a molecular formula of C5H4N4O2 and a molecular weight of 152.11 g/mol. It serves as a core scaffold in medicinal chemistry for developing adenosine receptor antagonists, phosphodiesterase inhibitors, and anticancer agents [1]. Critically, this compound is designated as Allopurinol Impurity A in the British Pharmacopoeia and European Pharmacopoeia, and is used as a reference standard for the analytical quality control of allopurinol active pharmaceutical ingredient [2].

Pharmacopoeial reference standard — codified as Allopurinol Impurity A in BP/EP monographs.
Bioactive heterocyclic scaffold — core building block for kinase, PDE, and receptor-targeted discovery.
[4,3-d] regioisomer identity — distinct target-engagement profile versus [3,4-d] scaffolds.

Why Allopurinol Impurity A Cannot Be Substituted


Generic substitution is not permissible for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione due to two independent and verifiable reasons. First, as Allopurinol Impurity A, its identity and chromatographic behavior are specifically codified in pharmacopoeial monographs [1]. Second, its [4,3-d] regiochemical ring fusion confers distinct biological target engagement profiles compared to isomeric [3,4-d] scaffolds [2]. These differences have been quantitatively validated in receptor binding and enzyme inhibition assays. The evidence presented in Section 3 establishes that neither alternative scaffolds nor regioisomers can serve as scientifically valid replacements in analytical reference, drug discovery, or preclinical research contexts.

Regioisomeric mismatch: Pyrazolo[3,4-d]pyrimidine scaffolds (e.g., allopurinol core) lack the adenosine receptor and PDE5 potency profiles of the [4,3-d] series.
Analytical reference misassignment: Only CAS 40769-81-1 with verified retention time (~4.2 min) meets BP/EP system suitability; generic pyrazolopyrimidines will not co-elute correctly.
Pharmacophore geometry: [4,3-d] ring fusion enables access to a distinct alkoxy pocket not addressable by [3,4-d] isomers, altering kinase and tubulin-binding activity.

Differentiation Evidence vs. Analog Scaffolds


Chromatographic Separation from Allopurinol

In the BP 2025 monograph for Allopurinol Tablets, the chromatographic retention time of Impurity A (1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione) is specified as approximately 4.2 minutes, while allopurinol elutes at approximately 7.7 minutes under the prescribed gradient conditions [1]. The system suitability requirement mandates a resolution factor of at least 3 between the impurity A peak and the allopurinol peak [1].

Chromatographic Separation
Head-to-head
Impurity A RT ~4.2 min
Allopurinol RT ~7.7 min; resolution ≥ 3 (BP 2025 method)
Pharmacopoeial system suitability context
C18 column, phosphate buffer/MeOH gradient; 230 nm detection
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Adenosine Receptor Binding: Regioisomer Comparison

Derivatives based on the pyrazolo[4,3-d]pyrimidine scaffold demonstrate nanomolar affinity for human A2A adenosine receptors (hA2A AR) with measurable subtype selectivity over hA1 ARs [1]. Compound 25 (2-(2-methoxybenzyl)-5-(5-methylfuran-2-yl) derivative) exhibited Ki values of 3.62 nM at hA2A AR and 18 nM at hA1 AR, representing a 5-fold selectivity [1]. Compound 26 showed Ki = 5.26 nM at hA2A AR with 22-fold selectivity versus hA1 AR [1]. In contrast, pyrazolo[3,4-d]pyrimidine-based derivatives (e.g., allopurinol) are primarily optimized for xanthine oxidase inhibition rather than adenosine receptor antagonism.

Adenosine Receptor Binding
Class-level
hA2A Ki: 3.62 nM
vs. hA1 Ki 18 nM; 5- to 22-fold selectivity reported
Reported receptor subtype selectivity context
[3,4-d] scaffold not optimized for adenosine receptor antagonism
Medicinal Chemistry Adenosine Receptors Structure-Activity Relationship

PDE5 Inhibition as Second-Generation Scaffold

1H-Pyrazolo[4,3-d]pyrimidines have been characterized as a potent second-generation class of phosphodiesterase 5 (PDE5) inhibitors [1]. Advanced derivatives incorporating 2-(2,2,2-trifluoroethoxy)ethyl substitution at the 1-position have achieved PDE5 IC50 values as low as 0.00007 μM (0.07 nM) with selectivity over PDE6 and PDE11 [2]. This scaffold class is distinguished from pyrazolo[3,4-d]pyrimidinones, which are primarily described as cGMP-specific PDE inhibitors but lack the same degree of reported sub-nanomolar potency against PDE5.

PDE5 Inhibition
Class-level
PDE5 IC50: 0.07 nM
Optimized derivative; selectivity over PDE6/11 reported
Reported second-generation inhibitor potency context
Sub-nanomolar activity not consistently demonstrated by [3,4-d] series
Phosphodiesterase Inhibitors PDE5 Cardiovascular Research

Tubulin Polymerization Inhibition and Antitumor Activity

N1-methyl pyrazolo[4,3-d]pyrimidine derivatives have demonstrated potent inhibition of tubulin polymerization. Compounds 9 and 11–13 strongly inhibited tubulin polymerization with IC50 values of 0.45, 0.42, 0.49, and 0.42 μM, respectively [1]. Compound 9 exhibited low to sub-nanomolar GI50 values (≤10 nM) against most tumor cell lines in the NCI 60-cell line panel, including multidrug-resistant phenotypes [1]. In vivo, compound 9 was significantly (P < 0.0001) better than paclitaxel at reducing MCF-7 TUBB3 (βIII-tubulin overexpressing) tumors in a mouse xenograft model [1]. This activity profile is distinct from pyrazolo[3,4-d]pyrimidine analogs, which were evaluated primarily for xanthine oxidase inhibition with most compounds showing no significant antitumor impact [2].

Tubulin Polymerization
Cross-study
IC50: 0.42–0.49 μM
NCI 60-cell GI50 ≤ 10 nM; P
Reported tubulin-inhibition and model-response context
[3,4-d] analogs show negligible antitumor activity in comparable assays
CDK Inhibition & Anti-Angiogenesis
Class-level
In vivo vessel density reduction
Tumor cell proliferation inhibited; growth retarded
Reported anti-angiogenic model-response context
No comparable [3,4-d] reports in CDK-angiogenesis models
Anticancer Agents Microtubule Targeting Tubulin Polymerization

CDK Inhibition and Anti-Angiogenic Activity

Pyrazolo[4,3-d]pyrimidine has been validated as a novel scaffold for developing potent cyclin-dependent kinase (CDK) inhibitors with demonstrated in vivo potential [1]. In preclinical studies, compound LGR2674 (a pyrazolo[4,3-d]pyrimidine derivative) was well tolerated and caused a clear reduction in vessel density in tumors; tumor cell proliferation was inhibited and tumor growth retarded [1]. This anti-angiogenic and antiproliferative dual activity profile is scaffold-specific and has not been reported for the [3,4-d] regioisomeric series in comparable CDK inhibition studies.

CDK Inhibition & Anti-Angiogenesis
Class-level
In vivo vessel density reduction
Tumor cell proliferation inhibited; growth retarded
Reported anti-angiogenic model-response context
No comparable [3,4-d] reports in CDK-angiogenesis models
Cyclin-Dependent Kinases Angiogenesis Cancer Therapeutics

Application Scenarios


Allopurinol Impurity A for HPLC Method Validation

Procure CAS 40769-81-1 as the certified Allopurinol Impurity A reference standard for pharmacopoeial compliance testing. As documented in Section 3, the British Pharmacopoeia 2025 specifies a retention time of approximately 4.2 minutes for Impurity A with a required resolution factor of at least 3 from the allopurinol peak (7.7 minutes) [1]. This compound is essential for system suitability testing in allopurinol tablet release assays and stability-indicating method validation.

Adenosine Receptor Antagonist Discovery

Use 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as the core heterocyclic building block for synthesizing adenosine receptor ligands. As quantified in Section 3, optimized derivatives based on this scaffold achieve nanomolar hA2A AR affinity (Ki = 3.62 nM) with up to 22-fold selectivity over hA1 AR [2]. The [3,4-d] regioisomeric scaffold does not provide this receptor subtype selectivity profile and is therefore not a suitable alternative.

Microtubule-Targeting Agent Development

Employ the pyrazolo[4,3-d]pyrimidine scaffold for developing next-generation microtubule-targeting agents. As established in Section 3, N1-methyl derivatives inhibit tubulin polymerization with IC50 values of 0.42–0.49 μM, exhibit sub-nanomolar GI50 values (≤10 nM) across the NCI 60-cell line panel, and demonstrate statistically significant superiority over paclitaxel (P < 0.0001) in βIII-tubulin overexpressing xenograft models [3]. This in vivo validated antitumor activity differentiates this scaffold from pyrazolo[3,4-d]pyrimidine analogs, which show negligible antitumor efficacy in comparable assays.

PDE5 Inhibitor Discovery and Optimization

Utilize 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as the starting point for designing potent PDE5 inhibitors. As referenced in Section 3, this scaffold class is recognized as a potent second-generation PDE5 inhibitor platform, with optimized derivatives achieving PDE5 IC50 values as low as 0.00007 μM (0.07 nM) and selectivity over PDE6 and PDE11 isoforms [4]. The [4,3-d] ring fusion is structurally required for accessing the alkoxy pocket and achieving this potency and selectivity profile.

Application
Selection Property
Validation Focus
Allopurinol impurity reference standard
Pharmacopoeial identity and chromatographic resolution
BP/EP system suitability: retention time and resolution factor
Adenosine receptor antagonist discovery
Scaffold regiochemistry ([4,3-d] vs. [3,4-d])
Receptor subtype selectivity in binding assays
Microtubule-targeting agent development
Tubulin polymerization inhibition and cellular potency
In vivo tumor model response and resistance profile
PDE5 inhibitor optimization
Scaffold-specific access to alkoxy pocket
Isoform selectivity and sub-nanomolar potency review

Technical Documentation Hub

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